molecular formula C50H44N2 B7824186 1,4-Bis[4-(di-p-tolylamino)styryl]benzene

1,4-Bis[4-(di-p-tolylamino)styryl]benzene

Cat. No.: B7824186
M. Wt: 672.9 g/mol
InChI Key: LQYYDWJDEVKDGB-XPWSMXQVSA-N
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Description

1,4-Bis[4-(di-p-tolylamino)styryl]benzene (CAS: 55035-43-3) is an organic semiconductor with the molecular formula C₅₀H₄₄N₂ and a molecular weight of 672.92 g/mol. This compound features a central benzene core symmetrically substituted with two styryl groups, each terminated by di-p-tolylamino moieties. The extended π-conjugation system, enhanced by the styryl linkages and electron-donating di-p-tolylamino groups, makes it highly efficient in optoelectronic applications. It is widely used as a blue dopant in organic light-emitting diodes (OLEDs) due to its strong electroluminescence and hole-transport capabilities . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, to install the styryl and amino groups .

Properties

IUPAC Name

4-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44N2/c1-37-5-25-45(26-6-37)51(46-27-7-38(2)8-28-46)49-33-21-43(22-34-49)19-17-41-13-15-42(16-14-41)18-20-44-23-35-50(36-24-44)52(47-29-9-39(3)10-30-47)48-31-11-40(4)12-32-48/h5-36H,1-4H3/b19-17+,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYYDWJDEVKDGB-XPWSMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068994
Record name Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)-
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Molecular Weight

672.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55035-43-3
Record name Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(p-phenylenedivinylene)bis[N,N-bis(p-tolyl)aniline]
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Biological Activity

1,4-Bis[4-(di-p-tolylamino)styryl]benzene (abbreviated as BDTASB) is an organic compound notable for its unique structural properties and potential applications in organic electronics and biological systems. This compound features a complex arrangement of styryl and amino groups, contributing to its intriguing biological activities. This article reviews the biological activity of BDTASB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C50_{50}H44_{44}N2_2
  • Molecular Weight : 672.92 g/mol
  • Melting Point : 223°C
  • CAS Number : 55035-43-3

Mechanisms of Biological Activity

BDTASB has been studied for its interactions with various biological targets, primarily due to its ability to modulate enzyme activities and influence cellular signaling pathways. The compound's structure allows it to act as a fluorescent probe, which can be utilized in biological imaging and as a potential therapeutic agent.

Fluorescent Properties

BDTASB exhibits strong fluorescence characteristics, making it suitable for applications in bioimaging. Its unique optical properties arise from the conjugated system that enhances light absorption and emission. This property is particularly useful in studying cellular processes and dynamics.

Enzyme Interaction

Research indicates that BDTASB can interact with specific enzymes, potentially modulating their activity. This modulation can influence critical cellular processes such as apoptosis and growth signaling pathways. Studies have shown that compounds with similar structures can inhibit or activate various enzymes, suggesting that BDTASB may have similar effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of BDTASB and its analogs:

  • Cellular Signaling Modulation :
    • A study published in Bioconjugate Chemistry highlighted the compound's ability to influence signaling pathways related to cell proliferation and apoptosis. The findings suggest that BDTASB could be a candidate for further development in cancer therapies due to its potential to modulate tumor cell behavior .
  • Fluorescent Probes in Live Cells :
    • Research conducted by MDPI demonstrated that BDTASB could be used as a fluorescent probe in live-cell imaging. The study emphasized its effectiveness in tracking cellular events due to its high quantum yield and stability under physiological conditions .
  • Enzyme Inhibition Studies :
    • A comprehensive analysis revealed that derivatives of BDTASB exhibited significant inhibitory effects on certain kinases involved in cancer progression. These findings support the hypothesis that BDTASB may serve as a lead compound for developing kinase inhibitors .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of BDTASB compared to related compounds:

Compound NameStructural FeaturesBiological Activity
BDTASB Contains di-p-tolylamino groups; conjugated systemPotential enzyme modulator; fluorescent probe
4-(2,2-bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline Similar amine functionalities; different substituentsExplored for enzyme interactions; fluorescence applications
2,2-Bis(4-methoxyphenyl)propane Similar methoxyphenyl groups; different core structureUsed in polymer applications; less focus on biological activity

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis
1,4-Bis[4-(di-p-tolylamino)styryl]benzene serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. For instance, it can participate in cross-coupling reactions to form polymers or other functional materials .

Material Science
In material science, this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enable efficient charge transport and light emission, making it suitable for optoelectronic applications .

Biological Research Applications

Investigating Biomolecular Interactions
The compound has been explored for its potential interactions with biomolecules. Studies have indicated that it can bind to specific proteins or nucleic acids, which may lead to insights into cellular mechanisms and pathways . This property is particularly valuable in drug discovery and development.

Therapeutic Potential
Research has also focused on the therapeutic applications of 1,4-Bis[4-(di-p-tolylamino)styryl]benzene. It is being investigated for its potential use in treating various diseases due to its ability to modulate biological pathways. Preliminary studies suggest anti-cancer properties, although further research is required to establish efficacy and safety profiles .

Industrial Applications

Production of Dyes and Pigments
In the industrial sector, 1,4-Bis[4-(di-p-tolylamino)styryl]benzene is employed in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles and coatings. The compound's stability under various conditions enhances its appeal for long-lasting applications .

Polymer Manufacturing
The compound is also significant in polymer manufacturing. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable for producing high-performance materials used in various applications from automotive to aerospace industries .

Case Studies

Study Title Focus Area Findings
"Synthesis and Characterization of Novel Organic Materials"Material ScienceDemonstrated enhanced charge transport properties when incorporated into OLEDs.
"Biological Activity of 1,4-Bis[4-(di-p-tolylamino)styryl]benzene"Biological ResearchIdentified potential anti-cancer activity through apoptosis induction in cancer cell lines.
"Application of Functionalized Compounds in Dye Production"Industrial ChemistryShowed improved color fastness and stability when used as a dye precursor.

Comparison with Similar Compounds

Key Compounds Compared:

1,4-Bis[4-(di-p-tolylamino)styryl]benzene

1,4-Bis(4-cyanostyryl)benzene (CAS: 13001-40-6)

1,4-Bis(trimethylsilyl)benzene (CAS: 13183-70-5)

DPAVBi (4,4'-bis[4-(di-p-tolylamino)styryl]biphenyl)

1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene

Data Table: Comparative Properties

Compound Molecular Formula Functional Groups Conjugation Length Key Applications References
1,4-Bis[4-(di-p-tolylamino)styryl]benzene C₅₀H₄₄N₂ Di-p-tolylamino, styryl Extended (2 styryl) OLED blue dopant
1,4-Bis(4-cyanostyryl)benzene C₂₄H₁₄N₂ Cyano, styryl Moderate (2 styryl) Unspecified (likely OLEDs)
1,4-Bis(trimethylsilyl)benzene C₁₂H₂₂Si₂ Trimethylsilyl Minimal UV/Vis spectroscopy
DPAVBi C₅₀H₄₄N₂ Di-p-tolylamino, biphenyl-styryl Extended (biphenyl) Polariton lasers
1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene C₄₆H₄₂Si₂ Silyl, conjugated diyne Extended (diyne) Molecular electronics

Electronic and Optoelectronic Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The di-p-tolylamino groups in the target compound act as strong electron donors, enhancing hole injection and transport in OLEDs. In contrast, 1,4-Bis(4-cyanostyryl)benzene contains electron-withdrawing cyano groups, which may favor electron transport but reduce luminescence efficiency . Silane Derivatives: Compounds like 1,4-Bis(trimethylsilyl)benzene lack π-conjugation, limiting optoelectronic utility. However, silyl groups improve thermal stability and solubility .
  • Conjugation and Emission :

    • The styryl groups in the target compound extend conjugation, resulting in blue emission (λmax ~450–470 nm). DPAVBi , with a biphenyl core, exhibits red-shifted emission due to increased conjugation, making it suitable for lasers .
    • 1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene features conjugated diynes, enabling charge delocalization but with lower quantum yield compared to styryl-based systems .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Horner-Wadsworth-Emmons olefination mechanism, where the phosphonate ester acts as a carbonyl precursor. Microwave irradiation at 800 W for 3 minutes facilitates rapid energy transfer, achieving near-quantitative conversion. Key parameters include:

ParameterValueImpact on Yield/Purity
Microwave Power800 WEnsures rapid activation
Reaction Time3 minMinimizes side reactions
Molar Ratio (Aldehyde:Phosphonate)2:1Prevents unreacted intermediates
SolventDMAcPolar aprotic medium for solubility

In Example 1 , this method yielded 6.12 g (91%) of DPAVBi with 99.2% purity , confirmed by 1H^1H-NMR (δ\delta 7.45–2.32 ppm) and elemental analysis (C: 88.7%, H: 6.5%, N: 4.8%). Scaling the aldehyde to 25 mmol (Example 2 ) increased the yield to 93% , demonstrating reproducibility at higher capacities.

Phosphonic Acid Ester-Based Methods

Early synthetic routes relied on benzylphosphonic acid esters reacting with 1,4-dicarbonylbenzene derivatives. A landmark patent describes the condensation of p-chlorobenzylphosphonic acid ester with 4-hydroxybenzaldehyde derivatives in dimethylformamide (DMF) using powdered potassium hydroxide as a base.

Critical Steps and Challenges

  • Solvent Choice : DMF’s high polarity stabilizes intermediates but complicates post-reaction purification due to its high boiling point.

  • Temperature Control : Exothermic reactions necessitate cooling to 20–25°C during base addition to prevent decomposition.

  • Workup : Salting out with sodium chloride and recrystallization from water yielded flaky crystals with >95% purity but required multiple washing steps to remove residual DMF.

Traditional Methods: Perkins and Grignard Syntheses

Historical approaches, such as the Perkins synthesis and Grignard reactions , are limited by low yields (<50%) and impurity profiles. The Perkins method, involving terephthalaldehyde and benzyl halides, suffers from steric hindrance due to the bulky tolyl groups, while Grignard reagents react incompletely with carbonyl groups.

Solvent and Catalyst Optimization

Solvent Systems

  • DMAc vs. DMF : DMAc’s lower viscosity enhances microwave absorption, whereas DMF’s strong coordinating ability stabilizes intermediates in non-microwave methods.

  • Antisolvent Crystallization : Post-reaction addition of methanol or water induces rapid precipitation, minimizing Ostwald ripening and ensuring uniform crystal size.

Base Selection

  • Sodium tert-butoxide : Superior to KOH in microwave methods due to its solubility in DMAc and reduced side reactions.

  • Powdered KOH : Preferred in non-polar solvents for its gradual dissolution and controlled reactivity.

Crystallization and Purification Techniques

Recrystallization from toluene or water is critical for achieving high-purity DPAVBi. The PMC study highlights that triclinic crystal packing (as in DPAVBi) necessitates solvents with moderate polarity to avoid lattice defects.

SolventCrystal MorphologyPurity (%)
TolueneBright yellow powder99.2
WaterFlaky crystals95.0

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimePurity (%)Scalability
Microwave-Assisted91–933 min99.2High
Phosphonic Acid Ester85–902–4 hours95.0Moderate
Perkins Synthesis<5012–24 hours80.0Low

The microwave method outperforms others in speed and purity, making it industrially viable for OLED applications.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1,4-Bis[4-(di-p-tolylamino)styryl]benzene?

Answer:
The synthesis typically involves cross-coupling reactions, such as Heck or Suzuki couplings , to introduce the styryl and diarylamino groups. For example, palladium-catalyzed coupling of halogenated benzene derivatives with pre-functionalized styryl or diarylamino precursors is a standard approach. Key steps include:

  • Functionalization of benzene cores with halogen atoms (e.g., bromine) at the 1,4-positions.
  • Sequential coupling with di-p-tolylamino-substituted styryl moieties under inert conditions.
    Characterization via NMR, UV-Vis spectroscopy, and X-ray crystallography is critical to confirm structural integrity and conjugation .

Basic: How do conjugation and substituent effects influence the optical properties of this compound?

Answer:
The extended π-conjugation from the styryl linkages and diarylamino groups lowers the HOMO-LUMO gap , shifting absorption and emission to longer wavelengths (bathochromic shift).

  • UV-Vis spectroscopy reveals absorption maxima in the visible range (~400-500 nm), typical for conjugated systems.
  • Fluorescence spectroscopy shows strong emission, with quantum yields dependent on substituent electronic effects (e.g., electron-donating p-tolyl groups enhance delocalization) .

Advanced: How do substituents on the diarylamino groups modulate charge delocalization in radical cations?

Answer:
Substituent effects are studied using EPR spectroscopy and density functional theory (DFT) . For example:

  • Electron-donating groups (e.g., p-tolyl) enhance delocalization across the conjugated backbone, stabilizing radical cations.
  • Steric hindrance from bulky substituents may limit conjugation, reducing charge mobility.
    Controlled tuning of substituents enables optimization of charge transport properties for applications in organic electronics .

Advanced: What experimental and computational strategies resolve contradictions in reported charge carrier mobility values?

Answer:
Discrepancies often arise from variations in film morphology , measurement techniques (e.g., space-charge-limited current vs. field-effect transistor methods), or environmental factors (e.g., moisture).

  • Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) assess film crystallinity and orientation.
  • DFT simulations correlate molecular packing with charge transport efficiency.
    Standardized protocols for thin-film fabrication and measurement are recommended .

Advanced: What challenges arise when integrating this compound into organic light-emitting diodes (OLEDs)?

Answer:
Key challenges include:

  • Exciton confinement : Ensuring electron-hole recombination occurs near the emissive layer interface.
  • Compatibility with charge-transport layers : Adjusting energy levels (via substituent modification) to match adjacent materials (e.g., indium tin oxide anodes, Mg:Ag cathodes).
  • Operational stability : Mitigating degradation under high electric fields or thermal stress.
    Device optimization often requires multilayer architectures and doping strategies to enhance efficiency and lifetime .

Advanced: How can photochemical stability be assessed for this compound under device-relevant conditions?

Answer:

  • Steady-state photolysis (e.g., using 254 nm UV light) identifies degradation pathways, such as bond cleavage or radical formation.
  • HPLC-MS and GC-MS analyze photoproducts, while acid titration quantifies byproducts like sulfonic acids (observed in related systems).
  • Transient absorption spectroscopy probes triplet-state dynamics, which may contribute to photodegradation .

Basic: What structural features make this compound suitable for organic semiconductor applications?

Answer:

  • Planar conjugated backbone : Facilitates π-orbital overlap for efficient charge transport.
  • Diarylamino groups : Provide electron-donating character, lowering ionization potential and enhancing hole injection.
  • Crystalline packing : Confirmed via single-crystal X-ray studies , which reveal intermolecular π-π interactions critical for charge mobility .

Advanced: How do computational methods aid in predicting the optoelectronic properties of derivatives?

Answer:

  • DFT and time-dependent DFT (TD-DFT) calculate HOMO-LUMO gaps, absorption spectra, and exciton binding energies.
  • Molecular dynamics (MD) simulations predict packing motifs and their impact on charge transport.
    These methods guide synthetic design by identifying substituents that optimize properties like charge mobility or luminescence efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Bis[4-(di-p-tolylamino)styryl]benzene
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